molecular formula C28H40Cl4NNiS4 B1357186 Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate CAS No. 87314-14-5

Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate

Cat. No. B1357186
CAS RN: 87314-14-5
M. Wt: 719.4 g/mol
InChI Key: DPTWRZYDNJMUTE-UHFFFAOYSA-J
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Description

Synthesis Analysis

The synthesis of related nickel dithiolene complexes involves the combination of nickel salts with dithiolene ligands, often in the presence of a tetrabutylammonium salt as a phase transfer catalyst or counterion. For example, the synthesis of nickel bis(dithiolene) complexes can be achieved electrochemically, as demonstrated in the preparation of a partially oxidized salt of tetra(n-butyl)ammonium nickel dithiolene . This method may be adaptable for the synthesis of the compound , using appropriate chlorinated dithiolene ligands.

Molecular Structure Analysis

Nickel dithiolene complexes typically exhibit a square-planar geometry around the nickel center, coordinated by sulfur atoms from the dithiolene ligands. The bond distances and angles are crucial for understanding the electronic properties of these complexes. For instance, a related compound with a NiS2N2 core shows Ni—S bond distances of approximately 2.17 Å . This information can provide insight into the expected molecular structure of tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate.

Chemical Reactions Analysis

The chemical reactivity of nickel dithiolene complexes is influenced by the electronic properties of the dithiolene ligands and the overall charge of the complex. These compounds can participate in redox reactions, which may be useful in catalytic processes. The use of tetrabutylammonium bromide as a catalyst in the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives suggests that tetrabutylammonium salts can facilitate organic transformations .

Physical and Chemical Properties Analysis

Nickel dithiolene complexes are known for their interesting electrical conductivity properties. For example, a partially oxidized nickel dithiolene complex exhibits metallic behavior over a range of temperatures, with a maximum conductivity of 1.35 S/cm at around 220 K . The physical properties such as magnetic susceptibility and UV-Vis spectral characteristics are also important, as they can provide information about the electronic structure and delocalization of π-electrons within the ligands .

Scientific Research Applications

Optical and Electronic Properties

  • A study by Uzelac and Rasmussen (2017) explored a related nickel complex, highlighting its optical and electronic properties. This research provides insights into the behavior of similar complexes, including Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate, particularly in terms of their low-energy NIR absorption and electronic delocalization (Uzelac & Rasmussen, 2017).

Phase Transition and Structural Characteristics

  • Willett et al. (2005) discovered a unique bistable high-temperature spin-Peierls-like system in a similar tetrabutylammonium nickel complex. This finding is significant for understanding the phase transitions and magnetic properties of such complexes (Willett et al., 2005).

Applications in Mixed Sulfur/Selenium Heterocycles

  • Nigrey (1986) reported on the synthesis of bis(tetrabutylammonium)-bis(2-thione-1,3-dithiole-4,5-diselenolato)nickelate(II), providing a foundation for the preparation of mixed sulfur/selenium heterocycles. This has potential applications in the development of new materials (Nigrey, 1986).

Ferromagnetism and Coordination Polymers

  • Research by Fanghänel et al. (1997) synthesized polymeric nickel complexes from a tetrabutylammonium nickel complex, revealing ferromagnetic properties at low temperatures. This opens avenues for exploring magnetic materials (Fanghänel et al., 1997).

Molecular Conductivity and Insulator Transition

  • A study by Fujiwara et al. (2007) focused on a tetrabutylammonium salt of a nickel complex with an extended-TTF ligand, showing metallic conduction and weak ferromagnetism at low temperatures. This highlights its potential as a molecular semiconductor (Fujiwara et al., 2007).

Catalysis in Cross-Coupling Reactions

  • Bernhammer and Huynh (2014) synthesized nickel complexes with benzimidazolium salts, demonstrating their utility in catalyzing Suzuki–Miyaura cross-coupling reactions. This indicates the potential oftetrabutylammonium nickel complexes in facilitating important chemical reactions (Bernhammer & Huynh, 2014).

Enhanced Electrical Conductivity

  • Ueda et al. (1999) reported on a nickel complex salt exhibiting significantly higher electrical conductivity compared to its dithiolato counterpart. Such findings are crucial for the development of high-performance organic conductors (Ueda et al., 1999).

Photocatalytic Efficiency in Hydrogen Production

  • Liu et al. (2017) synthesized nickel complexes that catalyze hydrogen production under light-driven conditions. The use of graphene nanohybrids in this process significantly improved the photocatalytic efficiency, highlighting the role of tetrabutylammonium nickel complexes in sustainable energy production (Liu et al., 2017).

Applications in Solvent Extraction and Electrodeposition

  • Other studies have explored the use of tetrabutylammonium nickel complexes in solvent extraction processes and electrodeposition techniques, indicating their versatility in various industrial applications (Sekine et al., 1984); (Dalgleish et al., 2011).

Monoclinic Crystal Phase and Magnetic Properties

  • Research into the crystal structures and magnetic properties of similar tetrabutylammonium nickel complexes adds to the understanding of their physical characteristics, which could be relevant in material science and magnetism (Mulder et al., 2002); (Ren et al., 2004).

Safety and Hazards

This compound is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure. It may also cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and it may cause cancer .

properties

IUPAC Name

3,6-dichlorobenzene-1,2-dithiolate;nickel(3+);tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C6H4Cl2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-3-1-2-4(8)6(10)5(3)9;/h5-16H2,1-4H3;2*1-2,9-10H;/q+1;;;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTWRZYDNJMUTE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C(=C1Cl)[S-])[S-])Cl.C1=CC(=C(C(=C1Cl)[S-])[S-])Cl.[Ni+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl4NNiS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate

CAS RN

87314-14-5
Record name 1-Butanaminium, N,N,N-tributyl-, (SP-4-1)-bis[3,6-dichloro-1,2-benzenedithiolato(2-)-κS1,κS2]nickelate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87314-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium Bis(3,6-dichloro-1,2-benzenedithiolato)nickelate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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